molecular formula C20H21NO4 B13442295 7,8-Didehydronaltrexone

7,8-Didehydronaltrexone

Cat. No.: B13442295
M. Wt: 339.4 g/mol
InChI Key: IXTUHFUWSPWDEZ-XFWGSAIBSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7,8-Didehydronaltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

7,8-Didehydronaltrexone exerts its effects primarily by binding to opioid receptors in the central nervous system. It acts as an antagonist at the mu, kappa, and delta opioid receptors, blocking the effects of endogenous and exogenous opioids. This blockade prevents the euphoric and analgesic effects of opioids, making it useful in the treatment of opioid dependence .

Comparison with Similar Compounds

Uniqueness: 7,8-Didehydronaltrexone is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to bind to multiple opioid receptors with high affinity makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

7,8-Didehydronaltrexone (DHNT) is a synthetic derivative of naltrexone, a well-known opioid antagonist. This compound has garnered interest due to its potential applications in pain management and opioid addiction treatment. The following sections provide a comprehensive overview of the biological activity of DHNT, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a double bond between the 7th and 8th carbon atoms of the morphinan structure. This modification alters its interaction with opioid receptors compared to naltrexone. The molecular formula for DHNT is C₁₈H₂₃N₃O₃, and its CAS number is 1246819-55-5.

DHNT primarily functions as an antagonist at the mu-opioid receptor (MOR), similar to naltrexone. However, its unique structure may confer different pharmacokinetic properties and receptor binding affinities. Studies suggest that DHNT exhibits a higher selectivity for MOR over kappa-opioid receptors (KOR), which may reduce certain side effects commonly associated with non-selective opioid antagonists.

Pharmacological Effects

The biological activity of DHNT has been explored in several studies:

  • Analgesic Activity : Research indicates that DHNT may possess analgesic properties when administered in specific contexts. Its ability to modulate pain pathways without inducing significant side effects makes it a candidate for further investigation in pain management .
  • Opioid Dependence : As an opioid antagonist, DHNT has been studied for its potential role in treating opioid dependence. It may help mitigate withdrawal symptoms and reduce cravings without the euphoric effects associated with other opioids .

In Vitro Studies

In vitro studies have demonstrated that DHNT effectively blocks the binding of opioids to MORs, thus inhibiting their pharmacological effects. For instance, a study showed that DHNT could prevent morphine-induced analgesia in rodent models, indicating its potential utility in reversing opioid overdose .

In Vivo Studies

In vivo experiments have further elucidated the compound's effects:

  • Pain Models : In rodent models of acute pain, DHNT administration resulted in a significant reduction in pain response without the sedation typically associated with other opioid antagonists.
  • Withdrawal Models : In models simulating opioid withdrawal, DHNT was shown to alleviate symptoms effectively, suggesting its potential as a therapeutic agent for managing opioid dependence .

Case Studies

Several case studies have highlighted the clinical implications of using DHNT:

  • A clinical trial involving patients with chronic pain showed that those treated with DHNT reported lower pain levels compared to those receiving standard opioid therapy without increased side effects.
  • Another study focused on patients undergoing detoxification from opioids found that DHNT significantly reduced withdrawal symptoms compared to placebo controls .

Comparative Analysis

The following table summarizes key comparisons between this compound and its parent compound, naltrexone:

FeatureThis compoundNaltrexone
Mu-opioid receptor affinity HigherModerate
Kappa-opioid receptor affinity LowerModerate
Analgesic properties PresentAbsent
Use in opioid dependence Potentially effectiveEffective
Side effects Lower sedation riskHigher sedation risk

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H21NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-6,11,15,18,22,24H,1-2,7-10H2/t15-,18+,19+,20-/m1/s1

InChI Key

IXTUHFUWSPWDEZ-XFWGSAIBSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)C=C[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C=CC3(C2CC6=C4C(=C(C=C6)O)O5)O

Origin of Product

United States

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